2,2,6,6-tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine
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Overview
Description
2,2,6,6-Tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine is an organic compound with the molecular formula C16H25N3O2. It is a derivative of piperidine, characterized by the presence of a nitrophenyl group and multiple methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,6,6-tetramethylpiperidine and 3-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products Formed
Reduction of Nitro Group: Formation of 2,2,6,6-tetramethyl-N-[(3-aminophenyl)methyl]piperidin-4-amine.
Substitution Reactions: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the nitrophenyl group.
4-Piperidone, 2,2,6,6-tetramethyl-: Another related compound with a ketone group instead of the amine group.
Uniqueness
2,2,6,6-Tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-6-5-7-14(8-12)19(20)21/h5-8,13,17-18H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDDXVXKFYRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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